molecular formula C8H20ClNO B6177833 2-methoxy-4,4-dimethylpentan-1-amine hydrochloride CAS No. 2551117-61-2

2-methoxy-4,4-dimethylpentan-1-amine hydrochloride

Cat. No.: B6177833
CAS No.: 2551117-61-2
M. Wt: 181.7
InChI Key:
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Description

2-methoxy-4,4-dimethylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C8H19NO·HCl. It is a hydrochloride salt form of 2-methoxy-4,4-dimethylpentan-1-amine, which is characterized by the presence of a methoxy group and a dimethylpentan-1-amine backbone. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,4-dimethylpentan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4,4-dimethylpentan-1-ol.

    Amination Reaction: The hydroxyl group of the starting material is converted to an amine group through an amination reaction. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

    Formation of Hydrochloride Salt: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using catalysts to facilitate the amination reaction.

    Crystallization: Purifying the compound through crystallization techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,4-dimethylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group or the amine group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Corresponding oxides or ketones.

    Reduction Products: Reduced amines or alcohols.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

2-methoxy-4,4-dimethylpentan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4,4-dimethylpentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Signal Transduction: Modulating signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4,4-dimethylpentan-1-amine: The base form without the hydrochloride salt.

    4,4-dimethylpentan-1-amine: Lacks the methoxy group.

    2-methoxy-4-methylpentan-1-amine: Has a different substitution pattern.

Uniqueness

2-methoxy-4,4-dimethylpentan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of both a methoxy group and a dimethylpentan-1-amine backbone. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2551117-61-2

Molecular Formula

C8H20ClNO

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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